molecular formula C11H11N3OS B11364062 N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide

N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11364062
M. Wt: 233.29 g/mol
InChI Key: NNOAIMDGXCTXAI-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylethylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent such as bromine or iodine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and reflux conditions.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and room temperature.

    Substitution: Halogenating agents, Friedel-Crafts catalysts, and solvents like dichloromethane.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise as a bioactive agent with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: 2-phenylethylamine, N-phenyl-1-(2-phenylethyl)piperidin-4-amine, N-(2-phenylethyl)maleimide.

    Uniqueness: The presence of the phenylethyl group and the carboxamide functionality at specific positions on the thiadiazole ring imparts unique chemical and biological properties to the compound. This structural arrangement can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(2-phenylethyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H11N3OS/c15-11(10-8-16-14-13-10)12-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,15)

InChI Key

NNOAIMDGXCTXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CSN=N2

Origin of Product

United States

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